(-)-Menthol

Descripción

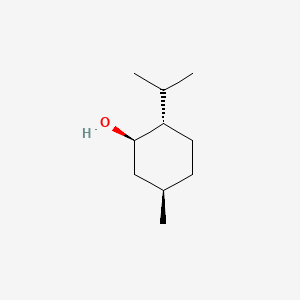

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020805, DTXSID1022180 | |

| Record name | dl-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-(-)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Other Solid; Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | l-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992), 212 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum, VERY SOLUBLE IN ACETONE, BENZENE, In water, 456 mg/l @ 25 °C, 0.49 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.890, 0.901 (20°); 0.891 (30°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | l-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals or granules | |

CAS No. |

89-78-1, 2216-51-5, 98167-53-4 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racementhol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenthol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomenthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-Menthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menthacamphor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-(-)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS08XHA860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ1R15MTK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), 41-43 °C, 43 °C | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Levomenthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Aplicaciones Científicas De Investigación

Medical Applications

l-Menthol has been extensively studied for its analgesic properties and therapeutic effects in various medical conditions.

Analgesic Effects

Research has demonstrated that l-menthol activates transient receptor potential melastatin 8 (TRPM8) channels, leading to analgesia in response to thermal stimuli. A study found that topical application of l-menthol significantly reduced pain perception in patients with neuropathic pain, indicating its potential for pain management .

Case Study: Topical Application on Pain Relief

- Objective: To assess the analgesic effects of l-menthol.

- Method: Participants received topical application of l-menthol before pain stimulus.

- Results: Significant reduction in pain scores compared to control .

Gastrointestinal Applications

l-Menthol has shown promise in gastrointestinal applications, particularly as an antiperistaltic agent during endoscopic procedures. A study demonstrated that intragastric administration of l-menthol significantly suppressed gastric peristalsis, making endoscopic examinations easier and more comfortable for patients .

Case Study: Antiperistaltic Effect During Endoscopy

- Objective: Evaluate the impact of l-menthol on gastric peristalsis.

- Method: Patients received either l-menthol or placebo during endoscopy.

- Results: The l-menthol group exhibited significantly lower contraction rates and improved ease of examination compared to the placebo group .

Food and Beverage Industry

l-Menthol is widely used in the food and beverage industry due to its refreshing flavor and aroma. It is a common ingredient in products such as chewing gum, mints, and beverages.

| Application | Description |

|---|---|

| Confectionery | Used in mints and chewing gums for flavoring |

| Beverages | Added for a refreshing taste |

| Oral Care Products | Commonly found in toothpaste and mouthwash |

Cosmetic Applications

In cosmetics, l-menthol is valued for its cooling effect and pleasant fragrance. It is commonly included in products like lotions, creams, and aftershaves to provide a soothing sensation.

Skin Care Products

l-Menthol is used in topical formulations for its antipruritic properties, helping to relieve itching and irritation.

| Product Type | Functionality |

|---|---|

| Aftershave Products | Relieves razor burn |

| Lotions/Creams | Provides cooling sensation |

Industrial Applications

Beyond consumer products, l-menthol finds applications in various industrial sectors.

Fragrance Industry

l-Menthol is utilized in perfumery to enhance floral notes and create refreshing scents.

Pesticide Use

It has been explored as a natural pesticide against specific pests, such as tracheal mites affecting honey bees .

Mecanismo De Acción

l-Menthol exerts its effects primarily by activating cold-sensitive TRPM8 receptors in the skin, which are responsible for the cooling sensation. It also influences various ion channels, including voltage-gated and ligand-gated ion channels, altering cellular excitability . Additionally, l-menthol has analgesic properties through kappa-opioid receptor agonism .

Actividad Biológica

l-Menthol, a naturally occurring monoterpene, is primarily derived from peppermint oil (Mentha × piperita) and has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of l-menthol, supported by recent research findings, data tables, and case studies.

Overview of Biological Properties

l-Menthol exhibits a wide range of biological activities, including:

- Analgesic : Provides pain relief.

- Anti-inflammatory : Reduces inflammation.

- Antibacterial : Inhibits bacterial growth.

- Antifungal : Effective against fungal infections.

- Anticancer : Shows potential in cancer prevention and treatment.

- Cooling effect : Activates TRPM8 receptors, inducing a cooling sensation.

l-Menthol acts through various mechanisms:

- TRPM8 Activation : It is a known agonist of TRPM8 receptors, which are responsible for the sensation of cold. This receptor activation leads to a cooling effect on the skin and mucosal membranes .

- Calcium Channel Modulation : l-Menthol influences calcium channels by blocking voltage-gated sodium channels and modulating calcium influx in excitable cells. It has been shown to promote Ca²⁺-activated K⁺ currents in certain cell types .

- Cytokine Regulation : Studies indicate that l-menthol can modulate pro-inflammatory cytokines such as TNF-α and IL-1β in various cell lines .

Table 1: Summary of Biological Activities of l-Menthol

Case Study 1: Gastrointestinal Endoscopy

A systematic review involving eight randomized controlled trials with 1,366 subjects demonstrated that l-menthol significantly improved the proportion of no peristalsis during gastrointestinal endoscopy procedures (OR = 6.51) compared to placebo . This suggests its potential utility in clinical settings to facilitate endoscopic examinations.

Case Study 2: Anti-inflammatory Effects

In a study on male Wistar rats, l-menthol administration resulted in reduced microglial activation and downregulation of pro-inflammatory factors such as COX-2 and iNOS after exposure to lipopolysaccharides (LPS). The findings highlighted its role in mitigating neuroinflammation .

Safety and Toxicology

Toxicological assessments indicate that l-menthol is well tolerated at high doses without significant systemic effects. In chronic toxicity studies, no evidence of carcinogenicity was found in both rats and mice at doses up to 667 mg/kg body weight per day . Furthermore, it has been deemed non-genotoxic based on various in vitro tests.

Análisis De Reacciones Químicas

Oxidation Reactions

l-Menthol undergoes oxidation to form menthone , a ketone derivative, via multiple pathways:

Hypochlorite-mediated Oxidation

A greener route uses calcium hypochlorite (Ca(ClO)) in acetic acid. Solvent optimization studies reveal:

| Solvent System | Reaction Time (min) | Yield (%) |

|---|---|---|

| Ethyl acetate/AcOH | 18 | 75 |

| Acetonitrile/AcOH | 30 | 68 |

| Dichloromethane/AcOH | 25 | 72 |

Ethyl acetate, despite lower polarity, achieved the fastest reaction due to improved hypochlorite solubility .

Catalytic Oxidative Dehydrogenation

Silver-strontium catalysts (AgSr/SiO) enable gas-phase oxidation at 300°C:

| Catalyst Composition | Conversion (%) | Menthone Yield (%) |

|---|---|---|

| 1.5% Ag, 4% Sr/SiO | 71 | 14 |

| 3.0% Ag, 4% Sr/SiO | 49 | 12 |

Higher oxygen ratios increased conversion but reduced selectivity due to by-product formation .

Dehydration Reactions

Acid-catalyzed dehydration produces menthene isomers via an E1 mechanism:

Reaction Mechanism

-

Protonation of the hydroxyl group by HSO.

-

Carbocation formation at the tertiary carbon (C3).

-

Hydride shifts generating secondary carbocations.

-

β-H elimination yielding alkenes:

Conditions

Esterification and Halogenation

l-Menthol participates in nucleophilic substitutions:

Halogenation

With PCl, it forms menthyl chloride :

Reaction proceeds via SN2 mechanism at the hydroxyl site .

Ester Formation

Acetylation with acetic anhydride yields menthyl acetate, a common fragrance intermediate.

Métodos De Preparación

Enzymatic Cascade in Peppermint Secretory Glands

The biosynthesis of (−)-menthol in Mentha × piperita involves an eight-step enzymatic pathway within glandular trichomes. Geranyl diphosphate synthase (GPPS) initiates the process by condensing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into geranyl diphosphate. (−)-Limonene synthase (LS) then cyclizes this intermediate to form (−)-limonene, which undergoes sequential oxidation and reduction steps.

A critical juncture occurs at the hydroxylation of (−)-limonene by (−)-limonene-3-hydroxylase (L3OH), which utilizes cytochrome P450 enzymes and NADPH to produce (−)-trans-isopiperitenol. Subsequent dehydrogenation by (−)-trans-isopiperitenol dehydrogenase (iPD) yields (−)-isopiperitenone, followed by NADPH-dependent reduction via (−)-isopiperitenone reductase (iPR) to form (+)-cis-isopulegone. Isomerization and final reductions produce (−)-menthone and ultimately (−)-menthol, with overall pathway efficiencies reaching 60–70% in optimized cultivars.

Chemical Synthesis via Racemate Resolution

Esterification-Resolution-Hydrolysis Sequence

Patent CN110452091A details a three-step resolution method for L-menthol production from D,L-menthol racemates:

Esterification with Benzoic Acid Derivatives

D,L-menthol reacts with methyl benzoate under vacuum (2,000–10,000 Pa) catalyzed by sulfonic acid resins at 80°C. This step achieves 95–98% conversion to D,L-menthyl benzoate within 5 hours, with vacuum distillation removing excess methyl benzoate (Table 1).

Table 1: Esterification Efficiency Under Varied Catalytic Loads

| Catalyst (g) | Conversion (%) | Menthyl Benzoate Yield (%) |

|---|---|---|

| 10 | 95.2 | 93.1 |

| 20 | 97.8 | 95.6 |

| 40 | 98.4 | 96.3 |

Crystallization-Based Enantiomer Separation

The D,L-menthyl benzoate mixture undergoes fractional crystallization in a two-stage melt crystallizer. At 25°C, L-menthyl benzoate preferentially crystallizes with 92% ee, while D-enantiomers remain in the mother liquor. Recrystallization at 15°C increases ee to 99.5%, enabling mechanical separation.

Hydrolysis to L-Menthol

Saponification of L-menthyl benzoate with NaOH (20% w/v) at 90°C for 3 hours liberates L-menthol with 98.7% purity. Residual benzoic acid is removed via aqueous extraction, yielding pharmaceutical-grade product.

Industrial-Scale Purification via Fractional Distillation

Vacuum Distillation of Mint Oils

US Patent 2,662,052 describes a menthol isolation method from cornmint oil containing 65% menthol and 12.5% menthone. Key steps include:

-

Primary Distillation : Under reduced pressure (≤50 mmHg), menthone and low-boiling terpenes are removed using a 50-tray column (reflux ratio 50:1). This concentrates menthol to 89% in the residue.

-

Steam Distillation : The menthol-rich residue is steam-distilled, achieving 88% recovery of crude menthol (mp 29–34°C).

-

Water Digestion : Repeated washing with boiling water elevates the melting point to 40.5°C, meeting USP standards.

This method surpasses traditional crystallization by increasing yields from 60% to 88%, though it requires precise temperature control to avoid menthol degradation.

Continuous-Flow Synthesis Advancements

Microwave-Assisted Esterification

A 2020 study demonstrated L-menthyl glyoxylate synthesis via continuous-flow reactors (Figure 1). Using Amberlyst-15 catalyst and acetonitrile solvent, optimal conditions were:

-

Temperature : 111°C

-

Residence Time : 4.3 minutes

-

L-Menthol Equivalents : 6

Under these parameters, glyoxylic acid conversion reached 78%, with 51% selectivity for L-menthyl glyoxylate monohydrate (LMGH). Microwave irradiation reduced reaction times by 40% compared to conventional heating.

Table 2: Continuous-Flow Optimization Results

| Parameter | Conversion (%) | Selectivity (%) |

|---|---|---|

| 69°C, 4.3 min | 48 | 69 |

| 111°C, 1.2 min | 72 | 63 |

| 90°C, 5.0 min | 68 | 65 |

Challenges in Water Removal

The study highlighted water co-production as a limiting factor, reducing equilibrium conversion by 15–20%. Incorporating molecular sieves or membrane separators could theoretically increase yields to >85%, though this remains experimentally unvalidated.

Comparative Analysis of Production Methods

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Energy Intensity (kWh/kg) |

|---|---|---|---|

| Biosynthesis | 60–70 | 95–98 | 120–150 |

| Racemate Resolution | 93–96 | 98.7 | 80–100 |

| Fractional Distillation | 88 | 99.5 | 150–180 |

| Continuous Flow | 78 | 97.2 | 60–75 |

Industrial Applicability

Racemate resolution dominates pharmaceutical production due to high enantiopurity, while fractional distillation remains prevalent in bulk manufacturing. Continuous-flow systems show promise for decentralized production but require catalyst longevity improvements beyond 500 hours .

Q & A

Q. What experimental methods are recommended for quantifying residual l-Menthol in solution under controlled conditions?

Residual l-Menthol can be measured using liquid chromatography (LC) after timed exposure in a thermostatic environment. For example, heat-sealed glass ampoules containing l-Menthol solution are incubated at 50°C for 12 days, followed by LC analysis. The residual rate is calculated as:

This method ensures reproducibility and stability assessment under simulated storage conditions .

Q. How can researchers achieve enantiomeric resolution of l-Menthol from racemic mixtures?

Precolumn derivatization coupled with high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is effective. CSPs like cyclodextrin-based columns exploit host-guest interactions to separate l-Menthol from its enantiomers. For instance, derivatizing agents such as acetyl chloride enhance chromatographic resolution by altering polarity, enabling precise quantification of enantiomeric excess .

Advanced Research Questions

Q. What molecular pathways mediate l-Menthol-induced apoptosis in cancer cells, and how are these pathways validated experimentally?

l-Menthol triggers apoptosis in adenocarcinoma cells (e.g., Caco-2) via caspase 10 activation and HSP90 suppression. Key steps include:

- Microarray analysis : Identifies caspase 10 as the initiator (vs. caspase 8) through apoptosis-related gene expression profiling.

- Proteomics : Confirms HSP90 downregulation, leading to AKT pathway inhibition and BAD/BCLxL complex dissociation.

- In silico modeling : Predicts binding affinities and validates signaling pathways. Combined multi-omics approaches ensure mechanistic clarity and reproducibility .

Q. How do computational and experimental techniques elucidate nonbonding interactions in l-Menthol-based deep eutectic solvents (DES)?

- Mass spectrometry (MS) : Confirms 1:1 stoichiometry of l-Menthol/acetic acid clusters.

- Infrared (IR) and vibrational circular dichroism (VCD) : Detect hydrogen bonding and chirality transfer from l-Menthol to acetic acid.

- Density functional theory (DFT) : Calculates thermochemical properties and optimizes cluster conformers (e.g., ωB97XD/6-311G(d,p) level).

- Principal component analysis (PCA) : Simplifies spectral data interpretation. These methods collectively reveal DES formation mechanisms and chiral interactions .

Q. What enzymatic strategies enhance kinetic resolution of l-Menthol in biocatalysis?

Engineering esterases (e.g., from Bacillus subtilis) improves enantioselectivity for l-Menthol synthesis. Key optimizations include:

Q. How should researchers address contradictions in l-Menthol’s bioactivity data across cancer cell lines?

Apply statistical frameworks like:

- Univariable analysis : Identifies correlations between l-Menthol concentration and apoptotic markers.

- Multivariable regression : Controls confounding variables (e.g., cell line genetic heterogeneity).

- SPSS or R-based modeling : Quantifies dose-response variability and reconciles disparate results. Transparent reporting of experimental conditions (e.g., exposure time, cell culture protocols) ensures data comparability .

Methodological Notes

- Experimental Design : For apoptosis studies, include positive/negative controls (e.g., caspase inhibitors) and validate findings across ≥3 cell lines.

- Data Validation : Cross-reference proteomic data with transcriptomic results (e.g., qPCR for HSP90 mRNA levels) .

- Reproducibility : Document DES preparation protocols (molar ratios, mixing temperatures) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.